
Ethyl 3-amino-3-phenylbutanoate hydrochloride
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Overview
Description
Ethyl 3-amino-3-phenylbutanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a hydrochloride salt form of ethyl 3-amino-3-phenylbutanoate, which is an ester derivative of 3-amino-3-phenylbutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-3-phenylbutanoate hydrochloride typically involves the esterification of 3-amino-3-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Primary or secondary amines
Substitution: Halogenated derivatives, alkylated derivatives
Scientific Research Applications
Ethyl 3-amino-3-phenylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with therapeutic benefits.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-phenylbutanoate hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-amino-3-phenylbutanoate hydrochloride can be compared with other similar compounds such as:
- Ethyl 3-amino-3-phenylpropanoate hydrochloride
- Ethyl 3-amino-3-phenylbutanoate
- 3-amino-3-phenylbutanoic acid
Uniqueness: The presence of the ethyl ester group and the hydrochloride salt form distinguishes this compound from its analogs. These structural features influence its solubility, reactivity, and biological activity, making it unique for specific applications.
Biological Activity
Ethyl 3-amino-3-phenylbutanoate hydrochloride, also known as ethyl (3R)-4-amino-3-phenylbutanoate, is a compound of significant interest in biochemical research due to its diverse biological activities. This article delves into its biological mechanisms, applications, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₂H₁₇ClN₄O₂
- Molecular Weight : 243.73 g/mol
- IUPAC Name : Ethyl (2S)-2-amino-4-phenylbutanoate; hydrochloride
This compound acts as a prodrug , undergoing enzymatic hydrolysis to release the active form, 3-amino-3-phenylbutanoic acid. This active metabolite can interact with various enzymes and receptors, modulating their activity and influencing several biochemical pathways. Its mechanism includes:
- Enzyme Interaction : Binding to specific enzymes, potentially inhibiting or activating their functions.
- Receptor Modulation : Affecting neurotransmitter systems, particularly those related to GABA (Gamma-Aminobutyric Acid), which may contribute to its neuroprotective effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Properties : It has demonstrated activity against various bacterial strains, suggesting potential as an antibiotic potentiator.
- Antiplasmodial Activity : Preliminary screenings indicate effectiveness against Plasmodium falciparum, the malaria-causing parasite.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Neuroprotective | Reduces oxidative stress in neurons | |
Antimicrobial | Inhibits growth of E. coli | |
Antiplasmodial | Effective against P. falciparum |
Case Study: Neuroprotective Mechanism
In a study examining the neuroprotective properties of this compound, researchers administered the compound to cultured neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups. The compound's mechanism was attributed to its ability to enhance the expression of antioxidant enzymes and inhibit apoptotic pathways.
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of this compound against E. coli. Using a broth microdilution method, researchers found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that it could serve as a potential lead compound for developing new antibiotics.
Properties
IUPAC Name |
ethyl 3-amino-3-phenylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNYZBDWBQAUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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